molecular formula C19H26N2O3S B4283810 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine

1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine

Cat. No. B4283810
M. Wt: 362.5 g/mol
InChI Key: NSKHQEVXXZQGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine, also known as MAFP, is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. MAFP is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a critical role in the metabolism of endocannabinoids.

Mechanism of Action

1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine inhibits FAAH by binding to its active site and preventing the breakdown of endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
The inhibition of FAAH by 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine has been shown to produce various biochemical and physiological effects. Studies have demonstrated that 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine can reduce pain and inflammation, increase appetite, and improve mood in animal models. Additionally, 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine has some limitations in lab experiments. It has a relatively short half-life and may require multiple doses to maintain its effects. Additionally, 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine may have off-target effects on other enzymes and receptors, which can complicate data interpretation.

Future Directions

1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine has significant potential for future research in various fields, including pain management, inflammation, and neurodegenerative diseases. Some possible future directions for 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine research include:
- Investigating the effects of 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine on endocannabinoid signaling in different tissues and organs
- Developing more potent and selective FAAH inhibitors based on the structure of 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine
- Studying the long-term effects of 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine on physiological processes and disease progression
- Investigating the potential of 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine as a therapeutic agent for various diseases, including chronic pain, inflammation, and neurodegenerative diseases.
Conclusion
In conclusion, 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine is a valuable tool for studying the role of endocannabinoids in various physiological processes. Its inhibition of FAAH leads to increased levels of endocannabinoids in the body, which can produce various biochemical and physiological effects. While 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine has some limitations in lab experiments, it has significant potential for future research in various fields.

Scientific Research Applications

1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. Endocannabinoids are signaling molecules that play a critical role in regulating pain, inflammation, appetite, and mood. FAAH is responsible for the breakdown of endocannabinoids, and its inhibition by 1-(mesitylsulfonyl)-4-[(5-methyl-2-furyl)methyl]piperazine leads to increased levels of endocannabinoids in the body.

properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-14-11-15(2)19(16(3)12-14)25(22,23)21-9-7-20(8-10-21)13-18-6-5-17(4)24-18/h5-6,11-12H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKHQEVXXZQGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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